molecular formula C11H22N2 B589133 (R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine CAS No. 155726-05-9

(R)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine

Cat. No.: B589133
CAS No.: 155726-05-9
M. Wt: 182.311
InChI Key: VCVPSRADUBPOKJ-LLVKDONJSA-N
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Description

®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is a chiral compound that features a piperidine ring substituted with a methylpyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine typically involves the reaction of piperidine with a suitable methylpyrrolidine derivative. One common method is the reductive amination of piperidine with ®-1-methylpyrrolidine-2-carbaldehyde using a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions to yield the desired product.

Industrial Production Methods

Industrial production of ®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to facilitate the reaction, providing better control over reaction parameters and improving yield and purity .

Chemical Reactions Analysis

Types of Reactions

®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyrrolidine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

    Oxidation: Formation of N-oxides or carbonyl derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of ®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (S)-1-((1-methylpyrrolidin-2-yl)methyl)piperidine: The enantiomer of the compound, which may exhibit different biological activities.

    1-((1-methylpyrrolidin-2-yl)methyl)piperidine: The racemic mixture containing both enantiomers.

    N-methylpiperidine: A structurally similar compound with different functional groups.

Uniqueness

®-1-((1-methylpyrrolidin-2-yl)methyl)piperidine is unique due to its chiral nature, which can result in specific interactions with chiral biological targets. This enantioselectivity can lead to distinct pharmacological profiles and applications compared to its racemic mixture or other similar compounds .

Properties

IUPAC Name

1-[[(2R)-1-methylpyrrolidin-2-yl]methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2/c1-12-7-5-6-11(12)10-13-8-3-2-4-9-13/h11H,2-10H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCVPSRADUBPOKJ-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H]1CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00710995
Record name 1-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155726-05-9
Record name 1-{[(2R)-1-Methylpyrrolidin-2-yl]methyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00710995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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